molecular formula C11H12FNO B13565198 rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide

rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide

Katalognummer: B13565198
Molekulargewicht: 193.22 g/mol
InChI-Schlüssel: XLBNONICSMRGRJ-UWVGGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide is a chemical compound that has garnered interest among researchers due to its unique properties and potential applications. It is characterized by the presence of a fluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require stringent control of reaction parameters to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide include:

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the fluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C11H12FNO

Molekulargewicht

193.22 g/mol

IUPAC-Name

N-[(1S,2R)-2-(fluoromethyl)cyclopropyl]benzamide

InChI

InChI=1S/C11H12FNO/c12-7-9-6-10(9)13-11(14)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m0/s1

InChI-Schlüssel

XLBNONICSMRGRJ-UWVGGRQHSA-N

Isomerische SMILES

C1[C@H]([C@H]1NC(=O)C2=CC=CC=C2)CF

Kanonische SMILES

C1C(C1NC(=O)C2=CC=CC=C2)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.